molecular formula C6H15NO2 B1333507 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol CAS No. 70787-40-5

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol

Cat. No.: B1333507
CAS No.: 70787-40-5
M. Wt: 133.19 g/mol
InChI Key: GRLBHPWORYJVEH-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a tertiary amine and alcohol, characterized by the presence of both hydroxyl and amino functional groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous processing techniques are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity. These properties make it useful in a wide range of applications, from chemical synthesis to biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol is unique due to its specific combination of a tertiary amine and a hydroxyl group, which imparts distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,5-9)7-3-4-8/h7-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBHPWORYJVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380643
Record name 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70787-40-5
Record name 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(2-Hydroxy-ethylamino)-2-methyl-propan-1-ol was prepared from 2-amino-2-methyl-propan-1-ol following a modified procedure from Cottle et al. J. Chem. Soc. 1946, 289. To a solution of 2-amino-2-methyl-propan-1-ol (250 mL, 2.61 mol, 1.76 equiv.) in H2O (400 mL) at −5° C. (external temperature, NaCl/ice bath) was added ethylene oxide (65.25 g, 1.48 mol, condensed at −78° C.). The solution was stirred over 16 hours, during which time the temperature warmed to room temperature. The H2O was removed in vacuo and the remaining 2-amino-2-methyl-propan-1-ol was distilled. The crude residue was dissolved in boiling EtOAc and precipitated with the addition of hexanes to provide 2-(2-Hydroxy-ethylamino)-2-methyl-propan-1-ol (145.5 g, 74%) as colorless crystals. LC/MS found 134.03 (M++H, C6H16NO2 requires 134.12).
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65.25 g
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